N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the butyl and phenyl groups. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . For instance, the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base can yield the desired oxadiazole ring .
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and butyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a bioactive molecule with potential antitumor, antibacterial, and antiviral properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Agriculture: Derivatives of the compound have been explored for their potential use as pesticides or herbicides.
Mechanism of Action
The mechanism by which N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities . The 1,2,4-oxadiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be compared to other 1,2,4-oxadiazole derivatives, such as:
3-phenyl-1,2,4-oxadiazole: Lacks the butyl group, which may affect its solubility and biological activity.
N-butyl-1,2,4-oxadiazole: Lacks the phenyl group, which may influence its electronic properties and reactivity.
The presence of both the butyl and phenyl groups in this compound makes it unique, potentially offering a balance of hydrophobicity and electronic effects that can be fine-tuned for specific applications .
Properties
IUPAC Name |
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-11-16-13(19)9-10-14-17-15(18-20-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJKJUEFWLODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.